An In-depth Technical Guide to the Synthesis of Dimethylammonium Dimethylcarbamate from Dimethylamine and Carbon Dioxide
An In-depth Technical Guide to the Synthesis of Dimethylammonium Dimethylcarbamate from Dimethylamine and Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), a versatile ionic liquid, from the direct reaction of dimethylamine (B145610) and carbon dioxide. This document details the underlying chemical principles, optimized experimental protocols for both laboratory and industrial scales, and methods for purification and characterization.
Introduction
Dimethylammonium dimethylcarbamate, often abbreviated as DIMCARB, is an ionic liquid formed from the simple acid-base reaction between two molecules of dimethylamine and one molecule of carbon dioxide.[1] Its utility spans various applications, including its use as a transient solvent, a source of dimethylamine in chemical reactions, and in CO2 capture technologies. The synthesis is notable for its atom economy and the reversible nature of the reaction, which allows for the facile recovery of the starting materials.[2] This guide aims to provide researchers and chemical development professionals with the detailed technical information necessary to synthesize, purify, and characterize this compound effectively.
Reaction Mechanism and Thermodynamics
The formation of dimethylammonium dimethylcarbamate is an exothermic reaction that proceeds readily upon mixing dimethylamine and carbon dioxide.[3] The reaction involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbon atom of CO2 to form a carbamate (B1207046) anion. This anion is then stabilized by a dimethylammonium cation, which is formed from a second molecule of dimethylamine acting as a base.
Reaction Pathway
Caption: The reaction proceeds via nucleophilic attack of dimethylamine on carbon dioxide, followed by proton transfer to form the ionic product.
The reaction is in equilibrium, and the position of the equilibrium is dependent on temperature and pressure. Lower temperatures favor the formation of the salt, while higher temperatures can lead to the dissociation of DIMCARB back into its gaseous precursors.[2]
Synthesis Protocols
The synthesis of dimethylammonium dimethylcarbamate can be achieved through various methods, from simple laboratory-scale preparations to more controlled industrial processes.
Laboratory-Scale Synthesis
A straightforward method for preparing DIMCARB in a laboratory setting involves the direct reaction of a solution of dimethylamine with solid carbon dioxide (dry ice).[4]
Experimental Protocol:
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Preparation: In a well-ventilated fume hood, dissolve a known quantity of dimethylamine in a suitable aprotic, non-polar organic solvent (e.g., diethyl ether or hexane) in a pre-weighed flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
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Reaction: Slowly add small pieces of dry ice to the stirred dimethylamine solution. An exothermic reaction will occur, leading to the formation of a white precipitate or a viscous oil. Continue adding dry ice until the reaction ceases.
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Isolation: Once the reaction is complete, allow the excess dry ice to sublime. The product can be isolated by decanting the solvent.
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Purification: The resulting dimethylammonium dimethylcarbamate can be purified by washing with a cold, non-polar solvent to remove any unreacted dimethylamine and other impurities. For higher purity, recrystallization can be performed.
Synthesis Workflow
Caption: A step-by-step workflow for the laboratory-scale synthesis of DIMCARB.
Industrial-Scale Synthesis
On an industrial scale, the synthesis is typically carried out in a continuous process that allows for better control of the reaction conditions and efficient separation of the product.
Process Description:
An industrial process for the production of dimethylammonium dimethylcarbamate involves maintaining pressurized sources of liquid dimethylamine and liquid carbon dioxide.[3] The reactants are separately expanded and brought into a reaction zone maintained at a temperature of approximately 120-130°F (49-54°C).[3] The exothermic heat of the reaction is managed through heat exchangers. The liquid product, dimethylammonium dimethylcarbamate, is continuously withdrawn, while any unreacted gaseous dimethylamine and carbon dioxide can be separated and recycled.[3] This process is reported to proceed quantitatively.[3]
Quantitative Data
The yield of dimethylammonium dimethylcarbamate is highly dependent on the reaction conditions. While the reaction is often described as quantitative, particularly in industrial settings, precise yields can be influenced by factors such as temperature, pressure, and the choice of solvent in laboratory preparations.
| Parameter | Condition | Yield/Conversion | Reference |
| Temperature | 120-130°F (49-54°C) | Quantitative | [3] |
| Solvent | Aprotic, non-polar | High (qualitative) | [4] |
| Reactant Ratio | 2:1 (Dimethylamine:CO2) | Stoichiometric | [5] |
Purification
Purification of dimethylammonium dimethylcarbamate is crucial to remove unreacted starting materials and any byproducts.
Industrial-Scale Purification
In a continuous industrial process, purification is often achieved by stripping the liquid product to remove any dissolved, unreacted carbon dioxide and dimethylamine, which can then be recycled back into the reactor.[3]
Laboratory-Scale Purification
For laboratory-scale batches, recrystallization is an effective method for obtaining high-purity dimethylammonium dimethylcarbamate.
Recrystallization Protocol:
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Solvent Selection: Choose a solvent system in which dimethylammonium dimethylcarbamate is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a polar and a non-polar solvent may be effective.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration.
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Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Purification Workflow
References
- 1. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylammonium-dimethylcarbamate, ratio carbon dioxide/dimethylamine 2:1 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
